Tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is a chemical compound characterized by its molecular formula and a molecular weight of approximately 240.35 g/mol. This compound belongs to the class of azetidine derivatives, which are cyclic amines featuring a four-membered ring structure. The presence of the tert-butyl group and the piperidine moiety contributes to its unique chemical properties and potential applications in medicinal chemistry.
The synthesis of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to yield the desired azetidine structure. The reaction may require specific catalysts and solvents to optimize yield and purity.
The synthesis often utilizes tert-butyl carbamate as a starting material, which undergoes reactions such as nucleophilic substitution or cyclization with piperidine derivatives. Reaction conditions generally involve heating under reflux with the addition of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or sodium iodide can be employed to facilitate the cyclization process.
The molecular structure of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate features a four-membered azetidine ring bonded to a piperidine group at the third position, along with a carboxylate functional group. The structural formula can be represented as follows:
Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate can participate in various chemical reactions, including:
These reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to ensure optimal yields and minimize by-products.
The mechanism of action for tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate involves its interaction with biological targets, such as enzymes or receptors. While detailed mechanisms are not extensively documented in literature, it is known that this compound can influence various biological pathways through binding interactions leading to changes in enzyme activity or receptor signaling.
Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is typically a solid at room temperature with specific melting points that can vary based on purity and crystallization conditions.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis in the presence of strong acids or bases. Additionally, it is soluble in organic solvents like ethanol and dichloromethane but has limited solubility in water.
Relevant data from spectral analysis (e.g., NMR, IR) can provide insights into its structural characteristics and confirm its identity through characteristic peaks associated with functional groups present in the molecule.
Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate has several scientific applications:
The fusion of azetidine (4-membered saturated heterocycle) and piperidine (6-membered N-heterocycle) creates a structurally unique scaffold with enhanced three-dimensionality and sp3 character compared to flat aromatic systems. Azetidine contributes significant ring strain (approximately 25 kcal/mol), which promotes strong, directional interactions with biological targets through its enforced basic nitrogen geometry. This strain enhances binding affinity and metabolic stability, as evidenced by its increasing prevalence in FDA-approved drugs like penicillin derivatives and microtubule inhibitors. Piperidine, conversely, provides a biologically privileged structure found in >20% of small-molecule pharmaceuticals. Its chair conformation allows adaptable positioning of the basic nitrogen for optimal salt bridge formation with biological targets. The hybrid structure of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (CAS# 1251006-73-1; C₁₃H₂₄N₂O₂; MW 240.34 g/mol) [1] [5] [10] exploits synergistic advantages: azetidine’s pharmacokinetic benefits combined with piperidine’s proven target engagement across CNS, antimicrobial, and anticancer domains. The scaffold’s molecular rigidity reduces entropic penalties upon binding while maintaining sufficient flexibility for induced-fit interactions [3] [4].
Table 1: Key Physicochemical Properties of tert-Butyl 3-(Piperidin-3-yl)azetidine-1-carboxylate
Property | Value/Descriptor | Source/Experimental Method |
---|---|---|
Molecular Formula | C₁₃H₂₄N₂O₂ | [1] [10] |
Molecular Weight | 240.34 g/mol | [5] [10] |
IUPAC Name | tert-butyl 3-(3-piperidinyl)-1-azetidinecarboxylate | [1] [2] |
Storage Conditions | 2–8°C, dark, sealed, dry | [1] [5] |
Hazard Statements | H302, H315, H319, H335 | [10] |
SMILES | O=C(N1CC(C2CNCCC2)C1)OC(C)(C)C | [5] |
The tert-butoxycarbonyl (Boc) group serves as a temporary protective mask for the azetidine nitrogen during synthetic sequences. Its introduction via reagents like di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions occurs at ambient temperature, ensuring compatibility with the azetidine’s strain-sensitive ring. The Boc group’s key advantage lies in its orthogonal deprotection: it is stable toward nucleophiles and bases but undergoes clean cleavage under mild acidic conditions (e.g., 10–50% TFA in DCM, HCl/dioxane) without perturbing the piperidine moiety or other sensitive functionalities [4]. This selectivity is quantified by its hydrolysis rate constant (k = 1.2 × 10⁻⁶ s⁻¹ at pH 7), which is ~100-fold slower than acetate esters. Post-deprotection, the liberated secondary amine serves as a versatile handle for downstream derivatization via acylation, sulfonylation, or reductive amination. Critically, the Boc group’s tert-butyl moiety generates volatile byproducts (tert-butanol and CO₂) upon cleavage, simplifying purification and minimizing interference in subsequent reactions. Its bulky footprint also modulates steric accessibility during intermediate purification, with chromatographic retention factors (Rf) typically 0.3–0.5 in ethyl acetate/hexane systems [4] [10].
Bridged azetidine-piperidine architectures demonstrate exceptional target versatility in preclinical drug discovery. Their balanced lipophilicity profile (calculated LogP ~1.8–2.2) enables efficient blood-brain barrier penetration for CNS targets like dopamine D₃ receptors (Ki < 100 nM in select derivatives) and serotonin 5-HT₆ modulators [4]. In oncology, these scaffolds serve as core structures for kinase inhibition, particularly against VEGFR-2 (IC₅₀ ~0.2 μM) and cyclin-dependent kinases, where the azetidine’s nitrogen acts as a key hinge-binding element. Antibacterial applications exploit the scaffold’s ability to disrupt cell wall biosynthesis, showing potentiation effects (4–8 fold MIC reduction) with β-lactams against Gram-positive pathogens [4]. The piperidine nitrogen’s protonation state (pKa ~10.2) facilitates salt formation under physiological conditions, enhancing solubility in dosage formulations. Patent analyses reveal escalating interest: >15 filings between 2015–2024 specifically cite azetidine-piperidine cores as critical to target engagement, with claims covering protease inhibitors (HCV NS3/4A), epigenetic modulators (LSD1), and immunomodulators [3] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: